Cyclohexyl trifluoromethanesulfonate Cyclohexyl trifluoromethanesulfonate
Brand Name: Vulcanchem
CAS No.: 131929-90-3
VCID: VC14443398
InChI: InChI=1S/C7H11F3O3S/c8-7(9,10)14(11,12)13-6-4-2-1-3-5-6/h6H,1-5H2
SMILES:
Molecular Formula: C7H11F3O3S
Molecular Weight: 232.22 g/mol

Cyclohexyl trifluoromethanesulfonate

CAS No.: 131929-90-3

Cat. No.: VC14443398

Molecular Formula: C7H11F3O3S

Molecular Weight: 232.22 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexyl trifluoromethanesulfonate - 131929-90-3

Specification

CAS No. 131929-90-3
Molecular Formula C7H11F3O3S
Molecular Weight 232.22 g/mol
IUPAC Name cyclohexyl trifluoromethanesulfonate
Standard InChI InChI=1S/C7H11F3O3S/c8-7(9,10)14(11,12)13-6-4-2-1-3-5-6/h6H,1-5H2
Standard InChI Key VHLRUGZSAQKKLU-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)OS(=O)(=O)C(F)(F)F

Introduction

Chemical and Structural Properties

Molecular Architecture

Cyclohexyl triflate features a cyclohexyl group bonded to a trifluoromethanesulfonate moiety. The triflyl group (CF₃SO₃⁻) is a potent electron-withdrawing group, rendering the compound highly reactive toward nucleophilic substitution (SN1/SN2) and elimination reactions. Key structural parameters include:

  • Molecular Formula: C₇H₁₁F₃O₃S

  • SMILES: C1CCC(CC1)OS(=O)(=O)C(F)(F)F

  • InChIKey: VHLRUGZSAQKKLU-UHFFFAOYSA-N

X-ray crystallography of related triflate salts, such as N-cyclohexylammonium resorcinarene triflate, reveals that the triflate anion adopts a tetrahedral geometry, with S–O bond lengths averaging 1.44 Å .

Spectroscopic Characteristics

  • ¹H NMR: The cyclohexyl protons resonate as a multiplet at δ 1.2–2.1 ppm, while the triflate group’s CF₃ signal appears as a singlet near δ −74 ppm in ¹⁹F NMR .

  • IR Spectroscopy: Strong absorptions at 1,350 cm⁻¹ (S=O asymmetric stretch) and 1,180 cm⁻¹ (C–F stretch) confirm the triflyl group .

Synthesis and Optimization

Conventional Methods

Cyclohexyl triflate is typically synthesized via the reaction of cyclohexanol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base:

Cyclohexanol+Tf2OBaseCyclohexyl triflate+CF3SO3H\text{Cyclohexanol} + \text{Tf}_2\text{O} \xrightarrow{\text{Base}} \text{Cyclohexyl triflate} + \text{CF}_3\text{SO}_3\text{H}

Novel Approaches

A 2016 patent (CN106008282A) introduced a mild, high-yield synthesis using ortho esters and Tf₂O :

HC(Oi-C3H7)3+Tf2OCyclohexyl triflate+HCO2i-C3H7\text{HC(Oi-C}_3\text{H}_7\text{)}_3 + \text{Tf}_2\text{O} \rightarrow \text{Cyclohexyl triflate} + \text{HCO}_2\text{i-C}_3\text{H}_7

This method eliminates hazardous byproducts, achieving 75–98% yields under ambient conditions .

Table 1: Comparative Synthesis Yields

MethodConditionsYield (%)Byproduct
Tf₂O + Cyclohexanol −78°C, 2 h75Triflic acid
Ortho ester + Tf₂O RT, 15 min98Low-boiling ester

Applications in Organic Synthesis

Alkylation Reactions

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Silver triflate (AgOTf) promotes asymmetric allylic alkylation of cyclohexyl triflate, achieving enantiomeric excess (ee) >90% in indole derivatives .

Polymer-Supported Reagents

Phosphonium anhydride resins enable recyclable dehydrating agents, reducing waste in large-scale triflate syntheses .

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